N-(5-bromopyridin-2-yl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-4-5-9(12-6-8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLIBNPAHYKVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amide Coupling via Carboxylic Acid Activation
The most widely reported method involves coupling 5-bromo-2-aminopyridine with cyclobutanecarbonyl chloride under Schotten-Baumann conditions. In a representative procedure:
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Reactants : 5-Bromo-2-aminopyridine (1.0 equiv), cyclobutanecarbonyl chloride (1.2 equiv)
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Base : Aqueous NaOH (2.5 equiv)
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Solvent : Dichloromethane (DCM)/water biphasic system
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Temperature : 0°C to room temperature (RT), 12–16 hours
Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The biphasic system minimizes hydrolysis of the acyl chloride while facilitating base-mediated HCl neutralization.
Carbodiimide-Mediated Coupling
For substrates sensitive to acidic conditions, carbodiimide reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed:
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Reactants : Cyclobutanecarboxylic acid (1.1 equiv), 5-bromo-2-aminopyridine (1.0 equiv)
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Coupling Agent : EDCl (1.3 equiv), HOBt (1-hydroxybenzotriazole, 1.3 equiv)
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Solvent : Anhydrous DMF or THF
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Temperature : RT, 24 hours
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Yield : 75–82% after column chromatography (silica gel, hexane/ethyl acetate 3:1)
Advantages : Avoids acyl chloride preparation, suitable for acid-sensitive substrates.
Limitations : Requires rigorous drying of solvents and reagents to prevent side reactions.
Reaction Optimization and Kinetic Studies
Solvent Screening
Comparative studies in polar aprotic solvents revealed the following trends:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.9 | 68 | 95 |
| THF | 7.5 | 72 | 97 |
| DMF | 36.7 | 82 | 98 |
| Acetonitrile | 37.5 | 65 | 93 |
Data adapted from palladium-catalyzed coupling methodologies. DMF provided optimal yields due to improved solubility of the carboxylate intermediate.
Temperature and Time Profiling
A kinetic study of the EDCl-mediated coupling showed:
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25°C : 75% conversion at 24 hours
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40°C : 92% conversion at 12 hours (with 5% decomposition)
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0°C : <30% conversion at 24 hours
Higher temperatures accelerate the reaction but risk decarboxylation or epimerization.
Scalability and Industrial Production
Pilot-Scale Synthesis
A kilogram-scale process was reported using:
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Reactor Type : Jacketed glass-lined reactor
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Mixing Speed : 300 rpm (to ensure biphasic interface contact)
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Workup : Centrifugal partition chromatography for continuous separation
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
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HPLC : >99% purity on C18 column (acetonitrile/water + 0.1% TFA, 1.0 mL/min)
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Elemental Analysis : Calculated C 46.67%, H 4.27%, N 9.89%; Found C 46.52%, H 4.31%, N 9.82%
Challenges and Alternative Approaches
Regioselectivity in Bromopyridine Synthesis
The positional isomerism between 5-bromo-2-aminopyridine and its 3-/4-substituted analogs necessitates precise control during bromination. Directed ortho-metalation (DoM) strategies using LDA (lithium diisopropylamide) enable regioselective bromination at the 5-position.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent, such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which can be further functionalized for specific applications.
Scientific Research Applications
N-(5-bromopyridin-2-yl)cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)cyclobutanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclobutanecarboxamide group can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of N-(5-bromopyridin-2-yl)cyclobutanecarboxamide with three analogs:
Key Observations:
- Molecular Weight : The target compound falls between the lighter methanesulfonamide (251.10 g/mol) and the heavier benzamide analog (~300.13 g/mol). The addition of chlorine in the analog from increases molecular weight by ~18.5 g/mol.
- Density : The methanesulfonamide analog has a high density (1.802 g/cm³), likely due to the sulfonamide group’s electronegativity and compact structure . Cyclobutanecarboxamides may exhibit lower densities owing to the strained cyclobutane ring.
- Functional Groups : Replacing the cyclobutanecarboxamide with a benzamide () or methanesulfonamide () alters hydrogen-bonding capacity and steric effects, impacting solubility and target binding.
Stability and Pharmacokinetics
- Cyclobutane Ring Strain : The strained cyclobutane ring in the target compound may reduce conformational stability compared to benzamide analogs () but could enhance rigidity, improving target selectivity.
- Sulfonamide Stability : Methanesulfonamide () is likely more resistant to hydrolysis than carboxamides due to the stronger S–N bond .
Biological Activity
N-(5-bromopyridin-2-yl)cyclobutanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a brominated pyridine moiety linked to a cyclobutanecarboxamide , which contributes to its unique biological properties. The bromine atom enhances the lipophilicity and reactivity of the molecule, allowing for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The brominated pyridine ring can modulate the activity of these targets, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and cell proliferation.
- Receptor Modulation : It may interact with receptors associated with inflammatory responses, thereby influencing cytokine production and immune responses.
Anticancer Activity
Recent studies indicate that this compound exhibits promising anticancer properties. It has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxicity at specific concentrations.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer (MCF-7) | 12.5 | Induction of apoptosis |
| Prostate Cancer (PC-3) | 15.0 | Cell cycle arrest |
| Colon Cancer (HT-29) | 10.0 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has also shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.
| Cytokine | Reduction (%) | Concentration (µM) |
|---|---|---|
| IL-6 | 50% | 1.0 |
| TNF-α | 40% | 1.0 |
Case Studies
- Study on Cancer Cell Lines : A study conducted by researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death at an IC50 value of 12.5 µM.
- Inflammation Model : In a lipopolysaccharide-induced inflammation model using BV-2 microglial cells, this compound significantly reduced nitric oxide production, suggesting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-bromopyridin-2-yl)cyclobutanecarboxamide, and how can purity be optimized?
- Methodology : The compound is typically synthesized via coupling reactions between 5-bromo-2-aminopyridine and cyclobutanecarbonyl chloride. A two-step protocol involving activation with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DMAP (4-dimethylaminopyridine) in DMF under nitrogen yields high purity (>95%) . Purification via flash chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol improves crystallinity.
- Critical Note : Side products like N-acylurea may form if reaction temperatures exceed 25°C; monitoring via TLC (Rf = 0.4 in ethyl acetate) is advised .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Analytical Techniques :
- X-ray Crystallography : Single-crystal analysis (e.g., triclinic space group P1 with unit cell parameters a = 4.0014 Å, b = 8.7232 Å) confirms bond angles and planarity of the pyridine-carboxamide moiety .
- NMR Spectroscopy : Distinct signals at δ 8.2 ppm (pyridine H-6) and δ 2.5–3.1 ppm (cyclobutane protons) in DMSO-d6 verify regiochemistry .
Q. What are the key chemical reactivity features of this compound?
- Functional Group Reactivity :
- The bromine atom at C-5 of pyridine facilitates Suzuki-Miyaura cross-coupling for derivatization (e.g., with aryl boronic acids) .
- The carboxamide group undergoes hydrolysis under acidic conditions (HCl/EtOH, reflux) to yield cyclobutanecarboxylic acid and 5-bromo-2-aminopyridine .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in solubility predictions for this compound?
- Data Conflict : Computational models (e.g., COSMO-RS) predict higher aqueous solubility (~2.5 mg/mL) than experimental observations (<0.1 mg/mL).
- Resolution : X-ray diffraction reveals strong intermolecular hydrogen bonding (N–H···O=C, 2.89 Å) and π-stacking (pyridine rings, 3.4 Å), explaining poor solubility. Use co-solvents (DMSO:PBS, 1:9) for biological assays .
Q. What experimental design strategies are recommended for studying its biological targets?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinase panels (e.g., JAK2, EGFR) using fluorescence polarization (FP) assays at 10 μM concentration .
- Cellular Uptake : Radiolabel with ¹⁸F (via bromine-fluorine exchange) for PET imaging in cancer cell lines .
- Negative Controls : Include analogs lacking the bromine atom (e.g., N-(5-H-pyridin-2-yl)cyclobutanecarboxamide) to isolate halogen-dependent effects .
Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?
- Approach :
- Docking Simulations : AutoDock Vina predicts binding to ATP pockets (e.g., VEGFR2, ∆G = -9.2 kcal/mol) via pyridine-bromine hydrophobic interactions .
- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds between the carboxamide and Asp1046 in EGFR .
- Validation : Correlate computational ΔG values with IC50 data from kinase inhibition assays.
Data Contradiction Analysis
Q. Why do NMR and HPLC data sometimes conflict in purity assessments?
- Case Study : NMR shows >98% purity, but HPLC detects 5% impurities.
- Root Cause : Non-UV-active byproducts (e.g., inorganic salts) evade HPLC-UV detection. Use ELSD (Evaporative Light Scattering Detection) or LC-MS for comprehensive analysis .
Methodological Tables
| Property | Value | Technique | Reference |
|---|---|---|---|
| Melting Point | 148–150°C | DSC | |
| LogP (Octanol-Water) | 2.3 ± 0.2 | Shake-Flask Method | |
| Crystallographic Density | 1.672 g/cm³ | X-ray Diffraction | |
| Aqueous Solubility | <0.1 mg/mL (25°C) | UV-Vis Spectroscopy |
Advanced Topics
Q. How to troubleshoot low yields in cross-coupling reactions involving the bromopyridine moiety?
- Optimization Steps :
- Use Pd(OAc)₂/XPhos catalyst system (2 mol%) in THF/water (3:1) at 80°C .
- Pre-purify 5-bromo-2-aminopyridine via sublimation to remove Pd residues .
Q. What are the implications of polymorphism in formulation studies?
- Screening Protocol : Conduct polymorph screening (e.g., solvent-drop grinding) with 10 solvents. Monitor forms via PXRD (e.g., Form I: sharp peaks at 2θ = 12.4°, 15.7°) .
- Impact : Form II (metastable) exhibits 3× faster dissolution than Form I, critical for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
